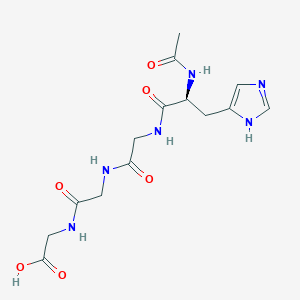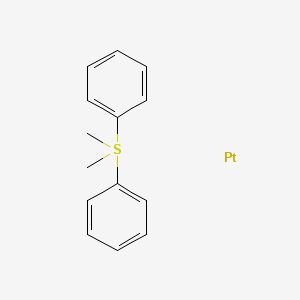
1,1'-(Dimethyl-lambda~4~-sulfanediyl)dibenzene--platinum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is a coordination compound that features a platinum center coordinated to a sulfur atom, which is further bonded to two benzene rings through a dimethylsulfanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) typically involves the reaction of platinum precursors with sulfur-containing ligands. One common method is the reaction of platinum(II) chloride with 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the platinum center.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The platinum center can be reduced to lower oxidation states, potentially altering the coordination environment.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced platinum complexes.
Substitution: Formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: The compound’s interaction with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It can be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) involves coordination to target molecules through its platinum center. The platinum atom can form bonds with various substrates, facilitating catalytic reactions. The sulfur atom in the ligand can also participate in redox reactions, further enhancing the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Cyclopropylidene-lambda~4~-sulfanediyl)dibenzene: Similar structure but with a cyclopropylidene group instead of dimethyl.
1,1’-(E)-1-Bromo-1,2-ethenediyl]dibenzene: Contains a bromoethenediyl linkage instead of dimethylsulfanediyl.
Platinum, diphenyl[thiobis[methane]]: Similar platinum coordination but with different ligands.
Uniqueness: 1,1’-(Dimethyl-lambda~4~-sulfanediyl)dibenzene–platinum (1/1) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and applications, making it a valuable compound for specialized research and industrial purposes.
Eigenschaften
CAS-Nummer |
287119-03-3 |
|---|---|
Molekularformel |
C14H16PtS |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
dimethyl(diphenyl)-λ4-sulfane;platinum |
InChI |
InChI=1S/C14H16S.Pt/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12H,1-2H3; |
InChI-Schlüssel |
JXHJTOCAMSTREK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(C)(C1=CC=CC=C1)C2=CC=CC=C2.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate](/img/structure/B12582747.png)

![Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-](/img/structure/B12582766.png)
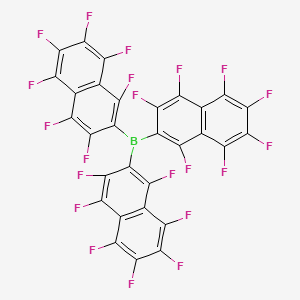

![4-[(2,5-Dimethylphenoxy)methyl]-1-(methanesulfonyl)piperidine](/img/structure/B12582786.png)
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
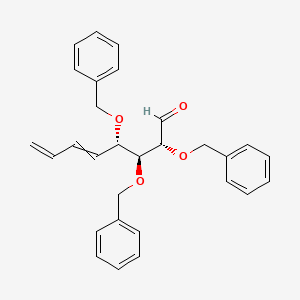
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
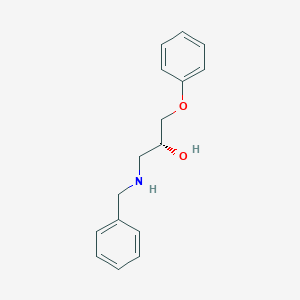
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)

![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
